molecular formula C36H31F4N7O5 B610611 2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one CAS No. 1628139-03-6

2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one

Cat. No.: B610611
CAS No.: 1628139-03-6
M. Wt: 717.7 g/mol
InChI Key: JTACVHJPXOKMTI-UHFFFAOYSA-N
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Preparation Methods

The chemical structure of RV6153 is claimed in patent US9227977B2 . The synthetic route typically involves the following steps:

    Formation of the core structure: The core structure is synthesized through a series of reactions, including cyclization and condensation reactions.

    Introduction of functional groups: Various functional groups are introduced to the core structure through substitution and addition reactions.

    Purification: The final compound is purified using techniques such as chromatography to obtain the desired purity.

Chemical Reactions Analysis

RV6153 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: RV6153 can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RV6153 has several scientific research applications, including:

    Chemistry: The compound is used as a tool to study the inhibition of PI3Kγδ enzymes and their role in various biochemical pathways.

    Biology: RV6153 is used in biological research to investigate the effects of PI3Kγδ inhibition on cellular processes, such as cell proliferation and apoptosis.

    Medicine: The compound is being developed for potential therapeutic applications in the treatment of asthma and COPD.

    Industry: RV6153 may have applications in the pharmaceutical industry for the development of new drugs targeting PI3Kγδ enzymes.

Comparison with Similar Compounds

RV6153 is unique in its selectivity for PI3Kγδ over the alpha and beta isoforms. Similar compounds include:

    RV1729: The parent compound of RV6153, which also inhibits PI3Kγδ but with different selectivity and potency.

    PI3K inhibitors: Other inhibitors of PI3K enzymes, such as idelalisib and duvelisib, which target different isoforms of PI3K and have varying therapeutic applications.

RV6153 stands out due to its specific selectivity for PI3Kγδ, making it a valuable tool for studying the role of these enzymes in various diseases and for developing targeted therapies .

Properties

CAS No.

1628139-03-6

Molecular Formula

C36H31F4N7O5

Molecular Weight

717.7 g/mol

IUPAC Name

2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one

InChI

InChI=1S/C36H31F4N7O5/c1-50-12-13-52-15-14-51-11-5-8-22-7-4-10-28-30(22)35(49)46(19-23-6-2-3-9-27(23)36(38,39)40)29(44-28)20-47-34-31(33(41)42-21-43-34)32(45-47)24-16-25(37)18-26(48)17-24/h2-4,6-7,9-10,16-18,21,48H,11-15,19-20H2,1H3,(H2,41,42,43)

InChI Key

JTACVHJPXOKMTI-UHFFFAOYSA-N

SMILES

FC(F)(C1=CC=CC=C1CN2C(CN3N=C(C4=C(N=CN=C43)N)C5=CC(F)=CC(O)=C5)=NC6=C(C(C#CCOCCOCCOC)=CC=C6)C2=O)F

Canonical SMILES

COCCOCCOCC#CC1=C2C(=CC=C1)N=C(N(C2=O)CC3=CC=CC=C3C(F)(F)F)CN4C5=NC=NC(=C5C(=N4)C6=CC(=CC(=C6)F)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RV6153;  RV-6153;  RV 6153; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one
Reactant of Route 3
2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one
Reactant of Route 4
Reactant of Route 4
2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one
Reactant of Route 5
Reactant of Route 5
2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one
Reactant of Route 6
Reactant of Route 6
2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one

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